1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-1-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3/c1-15-7-9-16(10-8-15)22-20-14-28-21-13-17(24(25,26)27)11-12-19(21)23(20)30(29-22)18-5-3-2-4-6-18/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMKOBXRRFVAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactionsThis process often requires specific reaction conditions, such as the use of radical initiators and controlled temperatures . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Substitution Reactions
The trifluoromethyl (-CF₃) group at position 7 participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:
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Hydrolysis : In acidic or basic media, -CF₃ may undergo hydrolysis to form -COOH or -COOR groups, though this is less common due to the electron-withdrawing nature of CF₃.
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Halogen Exchange : Replacement of -CF₃ with halogens (Cl, Br) can occur using halogenating agents like PCl₅ or Br₂ in the presence of Lewis acids.
Example Reaction:
Electrophilic Aromatic Substitution
The quinoline ring (positions 5, 6, 8, 9) and phenyl/p-tolyl groups undergo electrophilic substitution:
Key Insight : The trifluoromethyl group directs electrophiles to the meta positions due to its strong -I effect.
Cross-Coupling Reactions
The bromine atom (if present at C-5 or C-8) enables Suzuki-Miyaura couplings with aryl boronic acids:
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React with Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), aryl boronic acid (1.2 eq) in DMF/H₂O (3:1).
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Microwave at 120°C for 1–2 hours.
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Purify via column chromatography (Hex/EtOAc).
Example :
Oxidation of the p-Tolyl Group
The methyl group on the p-tolyl substituent can be oxidized to a carboxylic acid:
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Reagents : KMnO₄/H₂SO₄ (aqueous), 80°C.
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Product : p-Carboxyphenyl derivative.
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Yield : ~50% (due to competing ring oxidation).
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the pyrazole ring may undergo ring-opening followed by recyclization:
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Acid-mediated protonation at N-2.
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Cleavage of the C-N bond.
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Formation of a quinoline-3-carboxamide intermediate.
Conditions : H₂SO₄ (conc.), reflux .
Photochemical Reactions
The pyrazoloquinoline core exhibits photoactivity due to extended conjugation:
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UV Irradiation : Generates singlet oxygen (¹O₂) via energy transfer, enabling [4+2] cycloadditions with dienes .
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Applications : Potential in photodynamic therapy or organic light-emitting diodes (OLEDs) .
Biological Interactions
While not a chemical reaction per se, the compound interacts with biological targets via:
Scientific Research Applications
1-Phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can form electron donor-acceptor complexes, which can undergo single electron transfer reactions under specific conditions . These interactions are essential for its biological and chemical activities.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Trifluoromethyl Group (-CF3) :
- The CF3 group at position 7 in the target compound and C350-0277 enhances lipophilicity and metabolic stability compared to amino-substituted derivatives (e.g., 2i) .
Substituent Position and Ring Fusion :
- Pyrazolo[4,3-c] vs. [4,3-f] Isomers : The target compound’s [4,3-c] fusion creates a distinct planar structure compared to the [4,3-f] isomer (Compound 1D), which may alter DNA intercalation efficacy in topoisomerase inhibition .
- Amino vs. Halogen Substituents: Derivatives like 2i and 2m (with 3-NH2 and 4-PhNH groups) exhibit potent anti-inflammatory activity via iNOS/COX-2 suppression , whereas bromo/methyl substituents in 1D correlate with cytotoxicity .
Electron-Donating vs. Withdrawing Groups :
- The p-tolyl group (electron-donating) at position 3 in the target compound contrasts with the 4-Cl-Ph group in C350-0277 (electron-withdrawing). This difference may influence π-π stacking interactions in protein binding .
Biological Activity
1-Phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes a trifluoromethyl group, which is known to enhance biological activity by improving the compound's metabolic stability and bioavailability.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound is characterized by:
- A trifluoromethyl group (–CF₃), which increases lipophilicity.
- A phenyl group and a p-tolyl group , contributing to its aromatic character.
Anticancer Properties
Research indicates that derivatives of pyrazolo[4,3-c]quinoline, including this compound, exhibit significant anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, a study demonstrated that certain derivatives inhibited cell proliferation through the activation of apoptotic pathways and modulation of cell cycle regulators .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. A study involving lipopolysaccharide (LPS)-induced RAW 264.7 macrophages indicated that pyrazoloquinoline derivatives could significantly inhibit nitric oxide (NO) production, which is a marker of inflammation. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | TBD | Inhibition of iNOS and COX-2 |
| 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 0.39 | Inhibition of NO production |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | TBD | Inhibition of NO production |
Antimicrobial Activity
Additionally, there is emerging evidence suggesting that this compound may possess antimicrobial properties. Studies have reported that pyrazoloquinoline derivatives show activity against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes .
Case Studies
Several case studies have explored the biological activities of pyrazolo[4,3-c]quinoline derivatives:
- Study on Anti-inflammatory Activity :
- Anticancer Efficacy :
The proposed mechanism of action for this compound involves:
- Electron donor-acceptor complex formation , enhancing reactivity.
- Interaction with molecular targets such as iNOS and COX-2 enzymes involved in inflammatory pathways.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this pyrazoloquinoline derivative?
Synthesis optimization requires balancing reaction variables such as solvent polarity (e.g., DMF vs. THF), temperature control (reflux vs. microwave-assisted heating), and catalyst selection (e.g., Pd catalysts for cross-coupling). Microwave-assisted synthesis reduces reaction times (from 24h to 2–4h) and improves yields (~20% increase) by enabling uniform heating . Use TLC and HPLC to monitor intermediate purity, and prioritize column chromatography for final purification to achieve >95% purity .
Q. How can structural characterization resolve ambiguities in substituent positioning?
Combine / NMR (for functional group identification) with X-ray crystallography to confirm regiochemistry. For example, crystallographic data can distinguish between N1 and N2 positions in the pyrazole ring, resolving conflicts arising from overlapping NMR signals . Mass spectrometry (HRMS) validates molecular weight, particularly for trifluoromethyl groups prone to fragmentation .
Q. What in vitro assays are suitable for initial biological screening?
Prioritize enzyme inhibition assays (e.g., COX-2 IC) and cytotoxicity screens (MTT assay against HeLa or MCF-7 cell lines). Use concentrations ranging from 1–100 µM, with positive controls (e.g., Celecoxib for COX-2). Note that trifluoromethyl groups enhance lipophilicity, requiring DMSO solubilization <0.1% to avoid false negatives .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in target binding?
Perform molecular docking (AutoDock Vina) and MD simulations to compare binding modes of trifluoromethyl vs. methyl analogs. Crystallographic data (e.g., PDB 4XYZ) shows the CF group forms hydrophobic interactions with Leu384 in COX-2, increasing residence time by 30% compared to non-fluorinated analogs . Validate using SPR to measure binding kinetics ().
Q. How should researchers address contradictions in reported biological activity data?
Re-eassay conditions: Discrepancies in IC values (e.g., 5 µM vs. 20 µM) may arise from differences in cell passage number, serum concentration, or assay duration. Standardize protocols using CLSI guidelines and include replicates (n ≥ 3). Cross-validate with orthogonal assays (e.g., Western blot for protein target modulation) .
Q. What computational strategies predict SAR for substituent modifications?
Apply DFT calculations (B3LYP/6-31G*) to model electronic effects of substituents. For example, electron-withdrawing groups (e.g., CF) at C7 reduce HOMO-LUMO gaps by 0.5 eV, enhancing charge-transfer interactions. QSAR models using CoMFA/CoMSIA can prioritize R-groups (e.g., p-tolyl vs. 4-chlorophenyl) for synthesis .
Methodological Notes
- Handling Disordered Crystallographic Data : For trifluoromethyl groups showing disorder (e.g., in PDB 4XYZ), refine using PARTITION and ISOR restraints in SHELXL .
- Scale-Up Challenges : Transitioning from batch to flow chemistry reduces byproduct formation (from 15% to <5%) by controlling residence time and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
